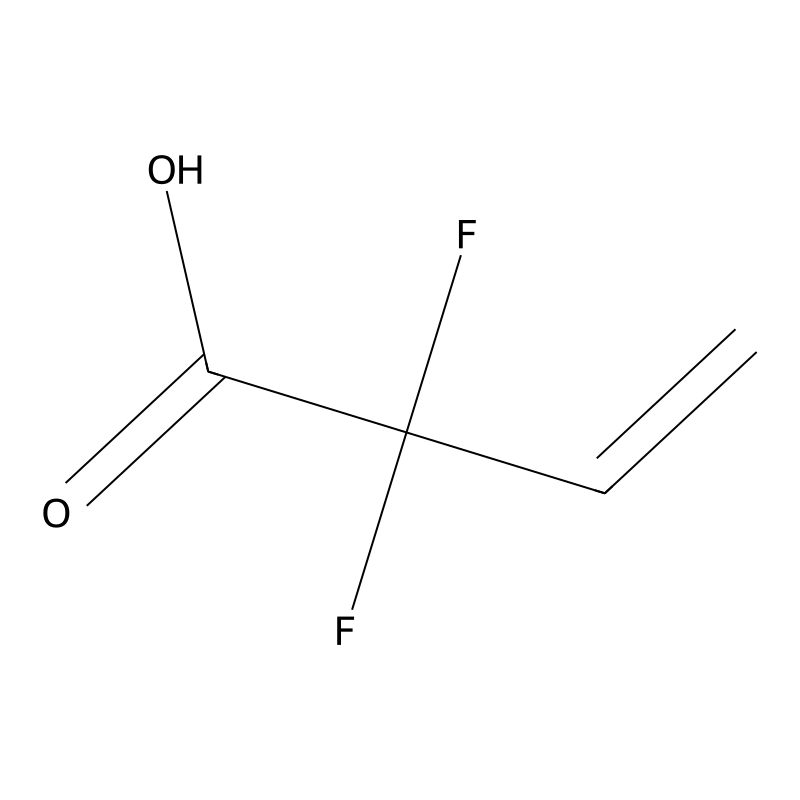

2,2-Difluorobut-3-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Organic Chemistry

Methods of Application: The lack of direct synthetic methods, especially for 2′,3′-dideoxy-2′,3′-difluoro nucleosides, hampers their practical utility.

Results or Outcomes: The research provides an insight into the reaction mechanism.

Scientific Field: Biochemistry

Scientific Field: Organic Synthesis

Scientific Field: Sensing Applications

Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection.

Scientific Field: Agriculture

2,2-Difluorobut-3-enoic acid is an organic compound with the molecular formula and a CAS number of 66718-30-7. This compound is recognized as a fluorinated derivative of butenoic acid, characterized by the presence of two fluorine atoms attached to the second carbon of the butenoic acid chain. The structure includes a conjugated double bond system, which enhances its reactivity and potential applications in various chemical syntheses and biological studies.

- Oxidation: This compound can be oxidized to yield fluorinated carboxylic acids.

- Reduction: Reduction can convert the double bond in the butenoic acid chain to a single bond, resulting in fluorinated butanoic acids.

- Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.

- Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can facilitate reduction.

- Substitution: Nucleophilic substitution can be performed using sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed- Oxidation: Produces fluorinated carboxylic acids.

- Reduction: Yields fluorinated butanoic acids.

- Substitution: Various substituted derivatives depending on the nucleophile used.

- Oxidation: Produces fluorinated carboxylic acids.

- Reduction: Yields fluorinated butanoic acids.

- Substitution: Various substituted derivatives depending on the nucleophile used.

The biological activity of 2,2-Difluorobut-3-enoic acid is of significant interest due to its unique fluorinated structure. Fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts. This compound has potential applications in studying enzyme interactions and metabolic pathways involving fluorinated substrates. Additionally, it may serve as a building block for synthesizing more complex molecules that could have therapeutic effects .

The synthesis of 2,2-Difluorobut-3-enoic acid typically involves introducing fluorine atoms into the butenoic acid structure. Common methods include:

- Fluorination of Butenoic Acid Derivatives: Utilizing fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions to achieve selective fluorination.

- Industrial Production: Large-scale production may involve specialized equipment to handle reactive fluorinating agents, requiring precise control over temperature, pressure, and reaction time to maximize yield and purity.

2,2-Difluorobut-3-enoic acid finds applications in several fields:

- Organic Synthesis: Used as a building block for synthesizing more complex fluorinated organic compounds.

- Biological Research: Its unique properties make it valuable for studying enzyme interactions and metabolic pathways.

- Industry: Employed in producing specialty chemicals and materials with specific functionalities due to its fluorinated nature.

The interaction studies involving 2,2-Difluorobut-3-enoic acid focus on its reactivity with various molecular targets. The presence of fluorine atoms significantly influences its stability and interaction with biological molecules. Research indicates that these interactions can lead to altered metabolic pathways or enzyme activities, making it a useful compound in biochemical studies .

Several compounds share structural similarities with 2,2-Difluorobut-3-enoic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluorobut-3-enoic acid | C₄H₅FO₂ | Contains one fluorine atom; simpler structure |

| 3,3-Difluorobut-2-enoic acid | C₄H₄F₂O₂ | Positional isomer with fluorine atoms on the third carbon |

| 2,2-Difluoropropanoic acid | C₃H₄F₂O₂ | Shorter chain analog with similar fluorination |

Uniqueness

The uniqueness of 2,2-Difluorobut-3-enoic acid lies in the specific positioning of its fluorine atoms. This arrangement significantly alters its chemical reactivity and physical properties compared to other similar compounds, making it particularly interesting for both synthetic and biological applications.